molecular formula C16H33NO3 B8093166 N-Boc-11-aminoundecan-1-ol

N-Boc-11-aminoundecan-1-ol

Cat. No. B8093166
M. Wt: 287.44 g/mol
InChI Key: YJFBFKGVUBJYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-11-aminoundecan-1-ol is a useful research compound. Its molecular formula is C16H33NO3 and its molecular weight is 287.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-11-aminoundecan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-11-aminoundecan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis and Structure Analysis : N-Boc-11-aminoundecan-1-ol is utilized in the synthesis of various peptides and in studying their molecular structures. For instance, Roy et al. (2004) investigated the conformational studies on synthetic peptides containing N-Boc-protected amino acids, demonstrating that insertion of certain residues into a polypeptide helix can be accomplished without significant structural distortion (Roy, Karle, Raghothama, & Balaram, 2004).

  • Synthesis of Enantiopure Amino Acids : Research by Feng and Lubell (2001) involved the synthesis of enantiopure amino acids using N-Boc protection, highlighting its role in creating amino acid mimics with specific structural features (Feng & Lubell, 2001).

  • Biological Evaluation : The compound has also been evaluated for biological activities. For example, Reddy et al. (2013) achieved the total synthesis of clavaminol-G and its analogs, including 1-aminoundecan-2-ol, and evaluated their antimicrobial activity and cytotoxicity, demonstrating significant biological potential (Reddy, Prabhavathi Devi, Prasad, Sujitha, & Ganesh Kumar, 2013).

  • Chemical Ligation Studies : Crich and Banerjee (2007) explored the synthesis of peptides using N-Boc-protected amino acids, contributing to the field of peptide chemistry by demonstrating effective methods for peptide ligation (Crich & Banerjee, 2007).

  • Helical Conformation in Peptides : Studies such as that by Ohyama et al. (2001) have used N-Boc-protected amino acids to synthesize peptides with specific helical conformations, providing insights into peptide structure-function relationships (Ohyama, Oku, Yoshida, & Katakai, 2001).

  • Catalysis in Amination Reactions : Heydari et al. (2007) demonstrated the use of N-Boc-protected amines in catalysis, highlighting its efficiency in N-tert-butoxycarbonylation reactions, a crucial process in organic synthesis (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

  • Gene Delivery Research : In the field of gene delivery, Lin et al. (2008) synthesized bioreducible poly(amido amine)s containing N-Boc-protected oligoamines, demonstrating their potential in DNA condensation and transfection efficiency (Lin, Blaauboer, Mateos Timoneda, Lok, van Steenbergen, Hennink, Zhong, Feijen, & Engbersen, 2008).

properties

IUPAC Name

tert-butyl N-(11-hydroxyundecyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO3/c1-16(2,3)20-15(19)17-13-11-9-7-5-4-6-8-10-12-14-18/h18H,4-14H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFBFKGVUBJYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-11-aminoundecan-1-ol

Synthesis routes and methods

Procedure details

Compound 1 (29.0 g, 96.2 mmol) was dissolved in anhydrous tetrahydrofuran (500 mL). The solution was cooled to 0° C. under a dry inert atmosphere. Borane-tetrahydrofuran complex (1.0 M, 144 mL, 144 mmol) was added dropwise with stirring over 1 hour. The cooling bath was removed and the reaction was allowed to warm to room temperature and stirred an additional 2 hours. The reaction was then quenched by the slow, careful addition of saturated aqueous sodium bicarbonate solution (100 mL). The mixture was diluted with water (400 mL), and the tetrahydrofuran was removed in vacuo. The resulting mixture was extracted three times with ethyl acetate (200 mL portions), and the organic extracts were combined. The ethyl acetate solution was washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo. A white waxy solid was obtained (27.1 g, 98% yield), which was used in the next step without further purification. 1H NMR (300 MHz, DMSO-d6): δ 1.23 (m, 14H), 1.30–1.43 (m, 13H), 2.88 (q, J=6.7 Hz, 2H), 3.36 (q, J=6.3 Hz, 2H), 4.31 (t, J=5.1 Hz, 1H), 6.74 (t, J=5.2 Hz, 1H). 13C NMR (75 MHz, DMSO-d6): δ 25.13, 26.27, 28.25, 28.74, 28.98, 29.03, 29.11, 29.48, 32.56, 60.72, 77.21, 155.55. HRMS (ESI-pos): calcd for C16H34NO3 288.2539, obsd 288.2535.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.